molecular formula C12H12N4O3 B1387238 N,N-dimethyl-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide CAS No. 1172338-63-4

N,N-dimethyl-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide

Cat. No.: B1387238
CAS No.: 1172338-63-4
M. Wt: 260.25 g/mol
InChI Key: JCFALJQAHHXMHQ-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name N,N-dimethyl-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide derives from its benzamide backbone substituted with three functional groups. The parent structure is benzenecarboxamide , a benzene ring with a carboxamide group (–CONH2) at position 1. The substituents are:

  • A nitro group (–NO2) at position 3.
  • A 1H-pyrazol-1-yl group (a five-membered aromatic ring containing two adjacent nitrogen atoms) at position 4.
  • N,N-dimethylation of the carboxamide group, replacing the two hydrogen atoms on the nitrogen with methyl groups (–N(CH3)2).

The numbering follows IUPAC priority rules, where the carboxamide group receives the lowest possible locant (position 1). Subsequent substituents are assigned positions based on their relative locations (Figure 1).

Structural formula :
$$ \text{C}{12}\text{H}{12}\text{N}{4}\text{O}{3} $$
The molecule features a planar benzene core with conjugated π-electrons, a pyrazole ring capable of hydrogen bonding via its NH group, and a nitro group contributing strong electron-withdrawing effects.

Alternative Naming Conventions in Chemical Databases

Chemical databases and commercial catalogs use simplified or modified naming conventions for this compound:

  • PubChem : Lists it as N,N-dimethyl-3-nitro-4-(1H-pyrazol-1-yl)benzamide (CID 30772897), omitting the "benzenecarboxamide" suffix.
  • Key Organics : Refers to it as This compound (DB-0099), aligning with IUPAC rules.
  • BLDpharm : Uses the synonym N,N-dimethyl-3-nitro-4-pyrazol-1-ylbenzamide (CAS 1172338-63-4), prioritizing brevity.

Non-systematic names often truncate the benzene ring’s description (e.g., benzamide instead of benzenecarboxamide) or reorder substituents for readability. For example, 3-nitro-4-(1H-pyrazol-1-yl)-N,N-dimethylbenzamide emphasizes the nitro and pyrazole groups first.

CAS Registry Number and Cross-Referenced Identifiers

The compound’s primary identifiers include:

Identifier Type Value Source
CAS Registry Number 1172338-63-4 PubChem, Key Organics
PubChem CID 30772897 PubChem
MDL Number MFCD11501806 Key Organics
InChIKey UQODYCZJQKQKOR-UHFFFAOYSA-N* Computed via SHA-256 hash

*The InChIKey is a 27-character hashed version of the full InChI string, generated using the SHA-256 algorithm. For this compound, it encodes connectivity (first 14 characters), stereochemical/tautomeric layers (next 8 characters), and protonation state (final character).

Cross-referencing these identifiers confirms the compound’s uniqueness in databases. For instance, the CAS number 1172338-63-4 resolves exclusively to this structure in both PubChem and ChemSpider, avoiding collisions with similar nitroaromatic amides.

Table 1 : Key physicochemical properties derived from structural features.

Property Value/Description Rationale
Molecular weight 260.25 g/mol Sum of atomic masses
Hydrogen bond donors 1 (pyrazole NH) Pyrazole ring structure
Hydrogen bond acceptors 5 (2×amide O, nitro O, pyrazole N) Functional group analysis
Rotatable bonds 3 Between benzene and substituents

Properties

IUPAC Name

N,N-dimethyl-3-nitro-4-pyrazol-1-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3/c1-14(2)12(17)9-4-5-10(11(8-9)16(18)19)15-7-3-6-13-15/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCFALJQAHHXMHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=C(C=C1)N2C=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of Aromatic Precursors

The nitration to introduce the nitro group at the 3-position on the benzenecarboxamide ring is typically carried out using classical nitrating agents such as:

  • Mixed acid systems: concentrated nitric acid (HNO3) and sulfuric acid (H2SO4)
  • Alternative nitrating agents: oxone with water as a green solvent, or nitric acid with acetic anhydride/acetic acid mixtures

The choice of nitrating agent and solvent critically influences yield and selectivity. For example, nitration of pyrazole derivatives has been efficiently performed using oxone in aqueous media, offering safer and milder conditions compared to harsh acid mixtures.

Pyrazole Substitution

The attachment of the pyrazolyl group at the 4-position of the aromatic ring is commonly achieved by:

  • Nucleophilic aromatic substitution (SNAr) of a suitable leaving group (e.g., halogen) on the aromatic ring by 1H-pyrazole or its derivatives
  • Alkylation or coupling reactions involving pyrazole nucleophiles and activated aromatic intermediates

A patented method describes converting 3-hydroxypyrazole into its hydroxylate, followed by reaction with benzyl derivatives to form pyrazolyl-substituted nitrobenzenes. This method can be adapted to introduce the pyrazolyl moiety efficiently.

Formation of N,N-Dimethyl Carboxamide

The carboxamide function with N,N-dimethyl substitution is generally synthesized via:

  • Conversion of the corresponding carboxylic acid to the acid chloride using reagents like oxalyl chloride
  • Subsequent reaction with dimethylamine or its equivalent to form the N,N-dimethyl amide

This approach is supported by literature on pyrazole carboxylic acid derivatives, where acid chlorides are key intermediates for amide formation.

Detailed Stepwise Synthetic Route

Step Reaction Type Reagents & Conditions Notes
1 Nitration of benzenecarboxylic acid or derivative HNO3/H2SO4 or oxone/H2O, controlled temperature Introduces nitro group at 3-position; oxone method offers green alternative with mild conditions and good yield
2 Halogenation or activation at 4-position Use of halogenating agents (e.g., bromination) or leaving group installation Prepares site for pyrazole substitution
3 Pyrazole substitution Reaction of 1H-pyrazole with activated aromatic intermediate under base catalysis Can be done batchwise or continuously; hydroxylate intermediate method enhances efficiency
4 Conversion of carboxylic acid to acid chloride Oxalyl chloride reflux in inert solvent (e.g., acetonitrile) Prepares for amide bond formation
5 Amide formation with dimethylamine Reaction of acid chloride with dimethylamine at controlled temperature Yields N,N-dimethyl amide with high purity

Research Findings and Comparative Analysis

Nitration Efficiency

Nitration Method Solvent Yield Advantages Disadvantages
HNO3/H2SO4 Concentrated acids Moderate to high Established method, high nitration power Harsh conditions, hazardous waste
Oxone/H2O Aqueous High Green chemistry, mild, safe May require longer reaction time
HNO3/Ac2O/HAc Organic solvent Moderate Controlled nitration, less corrosive Requires organic solvents

Oxone-based nitration is noted for operational simplicity and environmental friendliness compared to classical mixed acid nitration.

Pyrazole Attachment Methods

Method Reaction Type Yield Notes
Hydroxylate intermediate alkylation Nucleophilic substitution High Continuous flow possible, scalable
Direct SNAr with halogenated aromatic Nucleophilic aromatic substitution Moderate to high Requires activated aromatic ring

Summary Table of Preparation Methods

Preparation Stage Typical Reagents Conditions Outcome References
Nitration HNO3/H2SO4 or Oxone/H2O 0–100 °C, 1–12 h 3-nitrobenzenecarboxylic acid derivative
Pyrazole substitution 1H-pyrazole, base (e.g., KOH) Reflux or room temp, solvent (e.g., anisole) 4-(1H-pyrazol-1-yl) substituted intermediate
Acid chloride formation Oxalyl chloride, reflux 60–80 °C, 1–3 h Acid chloride intermediate
Amide formation Dimethylamine, inert solvent 0–25 °C, 1–4 h N,N-dimethyl amide final product

Notes on Purification and Characterization

  • Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are routinely used to monitor reaction progress and confirm structure.
  • Purification typically involves recrystallization or chromatography to achieve high purity.
  • Yield optimization depends on reaction times, temperature control, and reagent stoichiometry.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide can undergo several types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The pyrazole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst.

    Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
N,N-Dimethyl-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide has been investigated for its antimicrobial activity. Research indicates that compounds containing nitro and pyrazole moieties exhibit significant antibacterial and antifungal properties. The nitro group is known to enhance the reactivity of the compound, facilitating interactions with biological targets .

Anti-cancer Activity
Preliminary studies suggest that this compound may possess anti-cancer properties. Its structural similarity to other bioactive pyrazole derivatives has led researchers to hypothesize its potential in inhibiting cancer cell proliferation. Further investigations are needed to elucidate its mechanism of action and therapeutic efficacy against various cancer types .

Materials Science

Polymer Synthesis
this compound can serve as a functional monomer in the synthesis of polymers with specific thermal and mechanical properties. The incorporation of pyrazole units into polymer backbones has been shown to enhance thermal stability and improve material performance under various environmental conditions .

Explosive Materials
Research into nitrated pyrazole derivatives has highlighted their potential use in energetic materials (EMs). This compound could be explored for its explosive characteristics due to the presence of nitro groups, which are known to impart high energy content and sensitivity to such compounds .

Synthetic Chemistry

Reagent in Organic Synthesis
This compound can act as a versatile reagent in organic synthesis, particularly in the formation of more complex molecular architectures. Its ability to undergo nucleophilic substitution reactions makes it valuable for synthesizing other pyrazole derivatives or related heterocycles .

Case Studies

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth in vitro, suggesting potential as a lead compound for antibiotic development .
Study 2Polymer ApplicationsExplored the use of this compound in creating thermally stable polymers, showing improved mechanical properties compared to traditional polymers .
Study 3Energetic MaterialsInvestigated the explosive characteristics of nitrated pyrazoles, indicating that this compound could be a candidate for further development in the field of explosives .

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The nitro group and pyrazole ring are key functional groups that may interact with biological molecules, influencing their activity.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The nitro group at position 3 is common across analogs, imparting strong electron-withdrawing effects.
  • Steric Effects : Dimethylamine substituents introduce minimal steric hindrance compared to bulkier aryl groups, which may influence binding interactions in biological systems or crystallization behavior.

Melting Points and Stability

  • Analogs with halophenyl groups (e.g., 2-chlorophenyl, 4-fluorophenyl) exhibit higher melting points (172–183°C) due to increased molecular symmetry and intermolecular interactions (e.g., halogen bonding) .
  • The N,N-dimethyl variant is expected to have a lower melting point (<150°C) due to reduced crystallinity from flexible alkyl substituents.

Spectroscopic Characterization

  • ¹H-NMR : The dimethylamine group would produce a singlet at δ ~2.6–3.0 ppm for the two equivalent methyl groups, distinct from aryl proton signals (δ ~7.0–8.5 ppm) seen in halophenyl analogs .
  • MS (ESI) : Molecular ion peaks for analogs range from 403.1 to 437.1 m/z ; the target compound’s molecular ion is predicted at ~299.3 m/z.

Biological Activity

N,N-Dimethyl-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide (CAS: 1172338-63-4) is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that may contribute to its pharmacological properties, making it a subject of various studies aimed at elucidating its biological mechanisms and therapeutic potentials.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N4O3C_{12}H_{12}N_{4}O_{3}, with a molar mass of 260.25 g/mol. The compound includes a nitro group and a pyrazole moiety, which are known to influence biological activity through various mechanisms, including enzyme inhibition and receptor modulation .

Biological Activity Overview

Recent studies have highlighted the compound's potential against various biological targets, particularly in the context of viral infections and cancer.

Antiviral Activity

A notable investigation focused on the compound's interaction with the SARS-CoV-2 main protease. Molecular docking studies indicated that this compound exhibited favorable binding scores with multiple protein structures (PDB IDs: 6LU7, 6W9C, and 6WQF). The binding free energy calculations revealed significant contributions from covalent interactions and van der Waals forces, suggesting that this compound could serve as a lead for antiviral drug development against COVID-19 .

Anticancer Potential

The pyrazole scaffold has been historically linked to anticancer activity. A review of pyrazole derivatives reported extensive biological evaluations, indicating that many compounds within this class demonstrate cytotoxic effects on various cancer cell lines. While specific data on this compound is limited, its structural analogs have shown promising results in inhibiting tumor growth and inducing apoptosis .

Case Studies

Several case studies have explored the biological implications of pyrazole derivatives:

  • Molecular Docking Against Cancer Targets :
    • A study involving similar pyrazole derivatives demonstrated their ability to inhibit key enzymes involved in cancer progression. The docking results indicated that these compounds could effectively bind to targets such as cyclooxygenase (COX) and protein kinases, leading to reduced cell proliferation in vitro.
  • In Silico Studies :
    • In silico investigations have been employed to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound. These studies suggest that the compound adheres to Lipinski's rule of five, indicating favorable pharmacokinetic properties for further development .

Data Table: Biological Activities of Pyrazole Derivatives

Compound NameActivity TypeTarget/MechanismReference
This compoundAntiviralSARS-CoV-2 Protease
CelecoxibAnti-inflammatoryCOX Inhibition
RimonabantAppetite SuppressionCB1 Receptor Modulation
PhenylbutazoneAnalgesicCOX Inhibition

Q & A

Basic: What are the optimal synthetic routes for N,N-dimethyl-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide, and how can reaction conditions be optimized?

Answer:
Synthesis typically involves multi-step condensation reactions. For pyrazole carboxamide derivatives, a common approach includes:

  • Step 1 : Formation of the pyrazole core via cyclization of hydrazines with β-diketones or via palladium-catalyzed cross-coupling for aryl substitution .
  • Step 2 : Nitration at the 3-position of the benzene ring using mixed acid (HNO₃/H₂SO₄), followed by dimethylation of the carboxamide group using methyl iodide in the presence of a base (e.g., K₂CO₃) .
  • Optimization : Solvent choice (e.g., DMF for polar intermediates) and temperature control (reflux for cyclization) are critical. Yield improvements (~85%) are achieved under inert atmospheres to prevent oxidation .

Basic: Which spectroscopic and crystallographic methods are most effective for structural characterization?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR (400–600 MHz) resolve substituent positions on the pyrazole and benzene rings. For example, nitro groups deshield adjacent protons (δ 8.5–9.0 ppm), while carboxamide carbonyls appear at ~168 ppm in ¹³C NMR .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and torsion angles. Hydrogen-bonding networks are mapped using Olex2 or Mercury .

Advanced: How do hydrogen-bonding interactions influence the crystal packing and stability of this compound?

Answer:
Graph set analysis (as per Etter’s rules) reveals directional hydrogen bonds between the carboxamide NH and nitro/carbonyl groups. For example:

  • N–H···O interactions (2.8–3.0 Å) stabilize layered packing .
  • C=O···H–C weak hydrogen bonds contribute to π-stacking of aromatic rings. Use Cambridge Structural Database (CSD) comparisons to validate patterns .

Advanced: What computational strategies are used to predict reactivity or binding interactions of this compound?

Answer:

  • DFT Calculations : Gaussian or ORCA software optimizes geometries (B3LYP/6-31G* basis set) to calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic sites .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., enzymes). Pyrazole’s planar structure favors π-π stacking in active sites .

Advanced: How should researchers address contradictions in spectral data (e.g., unexpected NMR peaks)?

Answer:

  • Step 1 : Verify sample purity via HPLC (≥95%) to rule out impurities .
  • Step 2 : Compare experimental NMR with computed spectra (using ACD/Labs or MestReNova). For example, tautomeric shifts in pyrazole NH protons may cause splitting .
  • Step 3 : Utilize 2D NMR (COSY, HSQC) to assign ambiguous signals .

Advanced: How can tautomeric forms of the pyrazole ring be experimentally distinguished?

Answer:

  • ¹H-¹⁵N HMBC NMR : Detects nitrogen chemical shifts, differentiating 1H-pyrazole (δN ~250 ppm) from 2H-tautomers .
  • IR Spectroscopy : NH stretches (~3400 cm⁻¹) confirm protonation states, while carbonyl stretches (~1650 cm⁻¹) indicate conjugation with the pyrazole ring .

Advanced: What methodologies identify and quantify synthetic impurities in this compound?

Answer:

  • LC-MS/MS : Detects low-abundance impurities (e.g., de-nitrated byproducts or unreacted intermediates) .
  • Preparative HPLC : Isolates impurities for structural elucidation via high-resolution MS and NMR .

Advanced: How is the compound’s reactivity under acidic/basic conditions evaluated for formulation studies?

Answer:

  • Stability Testing : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via UPLC-PDA.
  • Mechanistic Insight : Nitro groups are acid-stable but may undergo reduction under basic conditions with NaBH₄ .

Advanced: What in vitro assays are suitable for evaluating biological activity (e.g., enzyme inhibition)?

Answer:

  • Fluorescence Polarization : Measures binding affinity to targets like kinases or proteases.
  • Enzymatic Assays : Use spectrophotometric methods (e.g., NADH depletion for oxidoreductases). IC₅₀ values are calculated using GraphPad Prism .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-dimethyl-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide
Reactant of Route 2
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N,N-dimethyl-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide

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